molecular formula C6H5NO B2596129 4-Ethynyl-5-methyl-1,3-oxazole CAS No. 2378503-52-5

4-Ethynyl-5-methyl-1,3-oxazole

Cat. No.: B2596129
CAS No.: 2378503-52-5
M. Wt: 107.112
InChI Key: PVPAJYRKYTXHRN-UHFFFAOYSA-N
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Description

4-Ethynyl-5-methyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its unique structure, which includes an ethynyl group at the fourth position and a methyl group at the fifth position. The molecular formula of this compound is C6H5NO, and it has a molecular weight of 107.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-5-methyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis is a notable method that utilizes tosylmethylisocyanides (TosMICs) as key reagents. This method involves a [3+2] cycloaddition reaction between aldehydes and TosMICs under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-5-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce ethyl-substituted oxazoles .

Scientific Research Applications

4-Ethynyl-5-methyl-1,3-oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 5-Aryl-1,3-oxazole compounds

Comparison: 4-Ethynyl-5-methyl-1,3-oxazole is unique due to its ethynyl and methyl substituents, which confer distinct chemical and biological properties. Compared to other oxazole derivatives, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-ethynyl-5-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-3-6-5(2)8-4-7-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPAJYRKYTXHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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